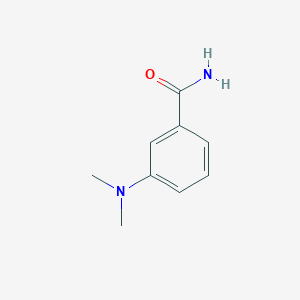

3-(Dimethylamino)benzamide

Description

Contextualization within Benzamide (B126) Chemistry Research

Benzamides are a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group (-CONH2). ontosight.ai This structural motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. walshmedicalmedia.comresearchgate.net Benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. walshmedicalmedia.comontosight.ai The versatility of the benzamide scaffold allows for extensive chemical modification at various positions on the benzene ring and the amide nitrogen, enabling the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. ontosight.aiontosight.ai

Within this broad and pharmacologically important class, 3-(Dimethylamino)benzamide is a specific derivative distinguished by a dimethylamino group (-N(CH3)2) at the meta-position (position 3) of the benzoyl ring. ontosight.ai This substitution significantly influences the compound's electronic properties, basicity, and potential for biological interactions. Its structure serves as a crucial building block and a key pharmacophore in the synthesis of more complex molecules, particularly in the realm of enzyme inhibition. ontosight.aievitachem.com The presence of the dimethylamino group can impact factors like solubility, membrane permeability, and the ability to form hydrogen bonds, which are critical for a molecule's pharmacokinetic and pharmacodynamic profile.

Significance and Scope of Research in Contemporary Organic and Medicinal Chemistry

The primary significance of this compound in modern medicinal chemistry stems from its role as a fundamental fragment in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. bpsbioscience.comtaylorandfrancis.com PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA repair. nih.gov Inhibiting these enzymes has become a major strategy in cancer therapy, especially for tumors with defects in other DNA repair pathways, such as those with BRCA mutations. nih.govresearchgate.net

The benzamide portion of these inhibitors, often derived from or structurally related to 3-aminobenzamide (B1265367) or its analogues like this compound, mimics the nicotinamide (B372718) portion of the natural PARP substrate, NAD+. taylorandfrancis.comresearchgate.net This allows it to bind to the enzyme's active site and block its function. Research has shown that even the simpler parent compound, 3-aminobenzamide (3-AB), acts as a competitive inhibitor of PARP, enhancing the cytotoxic effects of DNA-damaging agents and promoting apoptosis in cancer cells. bpsbioscience.comtaylorandfrancis.com While 3-AB itself is a relatively weak inhibitor, it established the benzamide scaffold as a key pharmacophore for PARP inhibition.

The development of highly potent and selective PARP inhibitors has involved extensive modification of this basic structure. The this compound moiety is incorporated into more complex molecules to optimize binding affinity and selectivity. For instance, research into the binding of various PARP inhibitors to different PARP family members, such as tankyrase-2 (TNKS2), helps to create a structural model for achieving selectivity, which is crucial for developing targeted therapies with fewer side effects. nih.gov

Below is a data table showing the inhibitory activity of various benzamide and related compounds against PARP enzymes, illustrating the importance of this chemical class.

| Compound Name | Target Enzyme | Inhibitory Concentration (IC50) | Notes |

| 3-Aminobenzamide | PARP | ~30 µM | A first-generation, prototype PARP inhibitor. bpsbioscience.com |

| Olaparib (AZD-2281) | PARP1/2 | ~5 nM (PARP1), ~1 nM (PARP2) | A highly potent, third-generation clinical PARP inhibitor. |

| PJ-34 | PARP | - | A second-generation PARP inhibitor. researchgate.net |

| NU1025 | PARP | - | A second-generation PARP inhibitor. researchgate.net |

Note: This table is for illustrative purposes. IC50 values can vary based on assay conditions. The structures of PJ-34 and NU1025 are based on the nicotinamide/benzamide pharmacophore. researchgate.net

Current Research Frontiers and Unexplored Avenues for Investigation

Current research continues to build upon the foundational role of the this compound scaffold. One major frontier is the synthesis of novel derivatives with improved potency and selectivity for different PARP family members. nih.gov While PARP1/2 inhibitors are well-established in oncology, the PARP family has 17 members with diverse functions, including roles in Wnt/β-catenin signaling (regulated by Tankyrases). nih.gov Designing inhibitors that can selectively target other PARP enzymes could unlock therapies for a new range of diseases.

Another active area is the development of hybrid molecules. Researchers are combining the benzamide pharmacophore with other active moieties to create compounds with dual or multiple modes of action. For example, studies have explored linking benzamide structures to benzothiazole (B30560) or indole-oxadiazole scaffolds to investigate their potential as enzyme inhibitors for conditions like Alzheimer's disease or skin disorders. researchgate.netnih.gov

Unexplored avenues for investigation include the application of this compound derivatives beyond oncology and neurodegenerative diseases. The role of PARP enzymes in inflammation and myocardial reperfusion injury suggests that inhibitors based on this scaffold could have therapeutic potential in cardiovascular and inflammatory diseases. bpsbioscience.comnih.gov Early research has shown that the PARP inhibitor 3-aminobenzamide can offer protective effects to cardiomyocytes in animal models of acute myocardial infarction. nih.gov Further exploration of modified this compound structures for these indications could be a fruitful area of research. Additionally, its use in developing chemical probes for biochemical research to better understand the function of specific PARP enzymes remains an important and expanding field. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGBEOHRGRUDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374354 | |

| Record name | 3-(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33225-17-1 | |

| Record name | 3-(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Dimethylamino Benzamide

Established Synthetic Routes to the Benzamide (B126) Core and its Derivatives

The formation of the benzamide core of 3-(Dimethylamino)benzamide and its derivatives is primarily achieved through classical amide bond-forming reactions. The choice of synthetic route often depends on the desired scale, substrate availability, and the tolerance of other functional groups present in the reacting molecules.

Amide Bond Formation via Carboxylic Acid and Amine Condensation

The direct condensation of a carboxylic acid and an amine is a fundamental and widely used method for creating amide bonds. acs.org This approach, in principle, involves the removal of a water molecule. acs.org In the context of this compound, this would involve the reaction of 3-(Dimethylamino)benzoic acid with ammonia (B1221849) or an appropriate amine.

However, this direct condensation typically requires high temperatures and is often inefficient. Therefore, the reaction is almost universally mediated by coupling reagents that activate the carboxylic acid. acs.org These reagents facilitate the reaction under milder conditions, improving yields and preventing side reactions. A variety of activating agents can be employed for this purpose. For instance, carbodiimides like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), often used in conjunction with additives like hydroxybenzotriazole (B1436442) (HOBt), are common in peptide synthesis and can be applied here. ou-ravda.com Another class of reagents includes phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU), which are known for high coupling efficiency. acs.org

The general mechanism involves the activation of the carboxyl group of 3-(Dimethylamino)benzoic acid by the coupling agent, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the thermodynamically stable amide bond and release of a byproduct derived from the coupling agent. researchgate.net

Table 1: Common Coupling Agents for Amide Bond Formation This table is generated based on common chemical knowledge and principles mentioned in the sources.

| Coupling Agent Class | Example(s) | Typical Conditions |

|---|---|---|

| Carbodiimides | EDC, DCC | Often with HOBt or DMAP as an additive, in aprotic solvents (DCM, DMF) at 0°C to room temperature. |

| Phosphonium Salts | PyBOP, PyAOP | In the presence of a non-nucleophilic base (e.g., DIPEA) in solvents like DMF or DCM. |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | Used with a base such as DIPEA or triethylamine (B128534) in aprotic polar solvents. |

Synthesis via Acyl Halides (e.g., Benzoyl Chloride) and Amines

A highly reliable and common method for amide synthesis is the reaction between an acyl halide and an amine. This involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl halide, followed by reaction with the amine.

For the synthesis of this compound derivatives, 3-(Dimethylamino)benzoic acid is first converted to 3-(Dimethylamino)benzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.netgoogle.com The use of thionyl chloride is a common industrial method. For example, 4-Dimethylaminobenzoic acid can be converted to 4-dimethylaminobenzoyl chloride in high yield by reacting it with thionyl chloride in ethyl acetate.

The resulting 3-(Dimethylamino)benzoyl chloride, often in its hydrochloride salt form, is a highly reactive electrophile. ambeed.com It readily reacts with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct. ambeed.comresearchgate.net This reaction, known as the Schotten-Baumann reaction, is typically fast and exothermic.

Reaction Scheme: Synthesis via Acyl Chloride

Activation Step: C₉H₁₁NO₂ (3-(Dimethylamino)benzoic acid) + SOCl₂ → C₉H₁₀ClNO (3-(Dimethylamino)benzoyl chloride) + SO₂ + HCl

Coupling Step: C₉H₁₀ClNO + R-NH₂ + Base → C₉H₁₀N(R)NO (N-substituted this compound) + Base·HCl

A specific example involves adding a solution of 3-dimethylaminobenzoyl chloride hydrochloride in methylene (B1212753) chloride to a solution of an aniline (B41778) derivative and triethylamine (as the base) to yield the corresponding N-aryl-3-dimethylaminobenzamide quantitatively. ambeed.com

Multi-Step Approaches for Complex Derivatization

The synthesis of more complex molecules where this compound serves as a structural core often requires multi-step synthetic sequences. chemrxiv.orgsyrris.jp These approaches allow for the precise construction of intricate molecular architectures, which is particularly crucial in drug discovery and materials science. acs.orgresearchgate.net

These syntheses can be designed in several ways:

Linear Synthesis: In a linear approach, functional groups and structural motifs are added sequentially. For instance, a complex amine can be synthesized first and then coupled with 3-(Dimethylamino)benzoyl chloride. mdpi.com Alternatively, a derivative of this compound with a reactive handle (e.g., a bromo group) could be synthesized and then subjected to further reactions like cross-coupling to build complexity.

Flow Chemistry: Modern multi-step syntheses increasingly utilize flow chemistry, where reagents are pumped through reactors containing immobilized catalysts or other reagents. syrris.jp This allows for a continuous process, enhancing safety, efficiency, and scalability for complex molecular assembly. chemrxiv.org

An example of a multi-step synthesis is the preparation of kinase inhibitors, where a substituted aniline is first prepared through several steps and then coupled with an activated benzoic acid derivative. researchgate.net

Regioselective Introduction and Modification of Functional Groups

Controlling the position of functional groups on the benzamide scaffold is critical for modulating the compound's properties. Regioselective strategies are therefore essential for both introducing the key dimethylamino group at the C3 position and for subsequent modifications.

Strategies for Dimethylamino Group Incorporation at the C3 Position

The most direct method for incorporating the dimethylamino group at the meta-position is to start with a precursor that already contains a nitrogen-based functional group at C3.

A prominent industrial method is the reductive methylation of 3-aminobenzoic acid. google.com This process involves reacting an aqueous solution of a salt of 3-aminobenzoic acid with formaldehyde (B43269) in the presence of hydrogen gas and a transition metal catalyst, such as palladium on carbon (Pd/C). google.com The reaction proceeds via the formation of an imine intermediate, which is then reduced by hydrogen. By controlling the reaction conditions—such as the gradual addition of formaldehyde, hydrogen pressure (1 to 40 bar), and temperature (20°C to 120°C)—high yields of 3-(N,N-dimethylamino)benzoic acid can be achieved. google.com The pH is typically controlled with a buffering agent to maintain it between 6.5 and 9.5. google.com

Another approach is to begin with 3-nitrobenzoic acid, which is first reduced to 3-aminobenzoic acid (often in situ) via catalytic hydrogenation, and then subjected to the reductive alkylation as described above. google.com

Table 2: Key Steps in Reductive Methylation of 3-Aminobenzoic Acid This table is generated based on the process described in the cited patent. google.com

| Step | Process | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 (Optional) | Reduction | 3-Nitrobenzoic acid, H₂, Pd/C catalyst, NaOH | To form the 3-aminobenzoic acid precursor in situ. |

| 2 | Reductive Methylation | 3-Aminobenzoic acid salt, Formaldehyde (HCHO), H₂, Pd/C catalyst | To form the N,N-dimethylamino group. |

| 3 | pH Control | Buffering agent (e.g., citric acid) | To maintain optimal pH (6.5-9.5) for the reaction. |

Methods for Hydroxylation and Other Pendant Chain Modifications

Once the this compound core is assembled, it can be further functionalized. Modifications often target the amide nitrogen's substituent (the "pendant chain") or, less commonly, the aromatic ring itself.

Hydroxylation: Introducing a hydroxyl group can significantly alter a molecule's polarity and biological activity. Hydroxylation can be achieved by:

Using a functionalized building block: The most straightforward method is to use an amino alcohol during the initial amide bond formation. For example, reacting 3-(Dimethylamino)benzoyl chloride with 5-amino-2-pentanol would yield 3-(dimethylamino)-N-(4-hydroxypentyl)benzamide. nih.gov

Metabolic Hydroxylation: In biological systems, N-hydroxylation of amides can occur as a metabolic step. nih.gov While not a synthetic laboratory method, it is a relevant transformation. Aliphatic chains attached to aromatic systems can also undergo metabolic oxidation to form alcohols. nih.gov

Other Pendant Chain Modifications: A wide array of functionalities can be introduced by modifying the pendant chain. The strategies for these modifications are vast and are central to fields like medicinal chemistry and polymer science. mdpi.comresearchgate.net

C-H Functionalization: Advanced techniques allow for the direct modification of C-H bonds on the pendant chain. Metal-catalyzed C-H functionalization can be used to introduce new groups like aryl or alkyl fragments onto aliphatic side chains of peptides and related molecules. chinesechemsoc.org

Incorporation of Flexible Groups: To improve properties like solubility in polymers, flexible groups such as ether or sulfone linkages can be incorporated into the pendant chains during synthesis. mdpi.com

Introduction of Bulky Groups: Attaching bulky pendant groups can disrupt molecular packing, which is a strategy used to enhance the solubility of aromatic polyamides. mdpi.com

These modifications are typically planned as part of a larger multi-step synthesis, where the desired functionalized side chain is either built onto the amide post-synthesis or incorporated by using a pre-functionalized amine in the initial coupling step. researchgate.net

Advanced Synthetic Techniques and Optimization

The synthesis of this compound, like many substituted benzamides, can be approached through various methods. Modern synthetic chemistry emphasizes the development of efficient, high-yielding, and scalable processes. This involves the use of advanced catalytic systems and meticulous optimization of reaction parameters to meet the demands of research and potential larger-scale production.

Application of Catalytic Systems in Amide Synthesis

The formation of an amide bond is a cornerstone of organic synthesis, and catalytic methods are frequently employed to enhance efficiency and selectivity. For the synthesis of benzamides, catalysts can facilitate the coupling of a benzoic acid derivative with an amine or the transformation of other functional groups into the amide moiety.

Supported copper nanoparticles have been investigated as catalysts for amide bond formation from tertiary amines and acid anhydrides. For instance, copper nanoparticles on zeolite Y (CuNPs/ZY) have demonstrated high efficiency in these types of reactions. researchgate.net While not specifically detailed for this compound, such catalytic systems represent a modern approach to amide synthesis that could be adapted for this target molecule.

Furthermore, catalysis can be applied to modify the aminobenzamide framework itself. In a related example, samarium catalysts have been used for the chemoselective thiomethylation of regioisomeric aminobenzamides at the amino group. researchgate.net This highlights the utility of catalytic systems in performing specific transformations on molecules within this class, which is crucial for creating diverse derivatives for research purposes.

Optimization of Reaction Conditions (e.g., Temperature, Solvent, pH)

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, reaction temperature, and the molar ratios of reagents. A systematic approach to optimization is crucial for developing a robust synthetic protocol.

Temperature is another vital factor. Increasing the reaction temperature generally increases the reaction rate; however, it can also lead to the formation of undesired byproducts. analis.com.my Therefore, identifying the optimal temperature that balances reaction speed with product purity is essential. In a study on the N-amidation of cinnamic acid, a temperature of 60°C was found to be optimal, as higher temperatures led to a decrease in product yield. analis.com.my

The concentration and molar ratio of coupling reagents are also key variables. In carbodiimide-mediated amide synthesis, for example, adjusting the concentration of the coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can significantly impact the reaction's efficiency. analis.com.my A systematic study varying these parameters allows for the determination of the most effective conditions for maximizing the yield of the desired amide product. analis.com.my

The following interactive table illustrates how reaction conditions can be optimized for a generic amidation reaction, a process applicable to the synthesis of this compound.

| Entry | Solvent | Temperature (°C) | Reagent Ratio (Acid:Amine:EDC) | Yield (%) |

| 1 | Dichloromethane | 25 | 1:1:1 | 55.2 |

| 2 | Acetonitrile | 40 | 1:1:1 | 62.8 |

| 3 | Tetrahydrofuran (THF) | 60 | 1:1:1.5 | 93.1 |

| 4 | Tetrahydrofuran (THF) | 80 (Reflux) | 1:1:1.5 | 69.5 |

This data is representative of a model amidation optimization process and illustrates general principles. analis.com.my

Scalable Synthetic Approaches for Research Purposes

For a compound to be useful in extensive research, its synthesis must be scalable, allowing for the production of gram-quantities or more. Scalable methods prioritize the use of readily available and inexpensive reagents, straightforward reaction setups, and simple product isolation procedures.

One robust and widely used reagent for scalable amide bond formation is n-propanephosphonic acid anhydride (B1165640) (T3P®). researchgate.net The combination of T3P® with a mild base like pyridine (B92270) has been developed for low-epimerization amide bond formation. researchgate.net This method is general for coupling various carboxylic acids and amines and provides amides in high yields. researchgate.net A significant advantage of T3P® is that it produces water-soluble byproducts that are easily removed during aqueous workup, simplifying purification and avoiding the need for chromatography in many cases. researchgate.net This protocol's ease of setup and product isolation makes it highly suitable for producing research quantities of compounds like this compound.

Chemical Reactivity Studies of this compound

The chemical reactivity of this compound is dictated by its three primary functional groups: the tertiary amine (dimethylamino), the benzamide framework (aromatic ring and amide), and the interplay between them.

Oxidation Reactions of the Benzamide Framework

The this compound molecule contains sites susceptible to oxidation, notably the nitrogen of the dimethylamino group and the attached methyl groups. Studies on tertiary benzamides have shown that oxidation often occurs at the α-position of the N-alkyl groups. nih.gov

Using a biomimetic oxidizing system, such as 5,10,15,20-tetraphenylporphyrinatoiron(III) chloride with a co-oxidant, tertiary benzamides undergo oxidation to yield N-acylamides as the major products. nih.gov This transformation involves the oxidation of one of the N-methyl groups. A minor pathway observed is the dealkylation of the tertiary amine, resulting in the formation of the corresponding secondary amide. nih.gov The proposed mechanism for these reactions involves the abstraction of a hydrogen atom from the α-carbon to form a carbon-centered radical intermediate. nih.gov

In contrast, oxidation of a related compound, N,N-dimethylamino benzaldehyde, by tetraethylammonium (B1195904) bromochromate results in the formation of the corresponding carboxylic acid, indicating oxidation of the aldehyde group. researchgate.net This highlights how the reactivity can be directed by the specific functional groups present on the aromatic ring.

The table below summarizes the potential oxidation products of a generic N,N-dimethylbenzamide.

| Reaction Type | Oxidizing System | Major Product | Minor Product |

| N-Alkyl Oxidation | Iron(III) Porphyrin / t-BuOOH | N-Acylamide | Secondary Amide (Dealkylation) |

Based on findings from the oxidation of tertiary benzamides. nih.gov

Reduction Reactions of Carbonyl and Other Groups

The carbonyl group of the benzamide is a primary site for reduction reactions. The outcome of the reduction depends significantly on the choice of the reducing agent and the reaction conditions.

Strong reducing agents are required to reduce the resonance-stabilized amide carbonyl. Computational and experimental studies have elucidated the mechanisms of amide reduction by various reagents. researchgate.net For instance, the reduction of N,N-dimethyl carboxamides with diisobutylaluminum hydride (DIBAL) typically yields the corresponding amines. researchgate.net In the case of this compound, this would result in the formation of (3-(dimethylamino)phenyl)methanamine.

Alternative methods, such as a sodium hydride-sodium iodide (NaH-NaI) composite, can also be used for the controlled reduction of tertiary amides. researchgate.net Furthermore, catalytic systems employing earth-abundant metals are being developed for this purpose. Zinc bis(hexamethyldisilazide), for example, has been shown to be a competent catalyst for the hydrosilylation of tertiary amides under mild conditions. researchgate.net

The following table outlines the products resulting from the reduction of N,N-dimethylbenzamide with different types of reagents.

| Reducing Agent/System | Product |

| Diisobutylaluminum hydride (DIBAL) | (Aryl)methanamine |

| Zinc-catalyzed Hydrosilylation | (Aryl)methanamine |

Based on general reactivity patterns for tertiary amides. researchgate.netresearchgate.net

Nucleophilic Substitution Reactions Involving the Dimethylamino Moiety

The dimethylamino group (-N(CH₃)₂) of this compound is generally considered a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. Aromatic rings, being electron-rich, are inherently resistant to attack by nucleophiles. wikipedia.orgchemistrysteps.com For a nucleophilic aromatic substitution to occur, the aromatic ring typically requires activation by potent electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. libretexts.orgalmerja.comlibretexts.org These activating groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgnih.gov In this compound, the benzamide group is a meta-director and only moderately deactivating, which does not sufficiently activate the ring for the displacement of a poor leaving group like the dimethylamino moiety.

Consequently, direct nucleophilic displacement of the dimethylamino group from the aromatic ring of this compound is not a commonly employed synthetic transformation. However, the dimethylamino moiety can undergo other types of reactions that involve nucleophilic attack, primarily targeting the methyl groups rather than the carbon-nitrogen bond of the aromatic ring. These reactions are effectively nucleophilic substitution reactions on the methyl carbons.

One of the most significant transformations of the N,N-dimethylamino group is N-demethylation. This process involves the removal of one or both methyl groups and represents a form of nucleophilic substitution where a nucleophile attacks a methyl group, with the rest of the molecule acting as the leaving group. Various reagents have been developed for the demethylation of N,N-dimethylanilines, which are structurally analogous to this compound.

A well-established method for N-demethylation is the von Braun reaction, which traditionally uses cyanogen (B1215507) bromide (BrCN). wikipedia.org A more contemporary and less toxic variation of this reaction employs chloroformates, such as phenyl chloroformate or ethyl chloroformate. wikipedia.orgorganic-chemistry.org The reaction with phenyl chloroformate, for instance, proceeds via nucleophilic attack of the nitrogen atom of the dimethylamino group on the chloroformate, followed by a nucleophilic attack of the resulting chloride ion on one of the methyl groups, leading to the formation of a methyl chloride and an N-phenylcarbamate intermediate. This intermediate can then be hydrolyzed to yield the N-methylaniline derivative. The use of ionic liquids has been shown to enhance the efficiency of these demethylation reactions. organic-chemistry.org

Another approach to transform the dimethylamino group involves its conversion into a better leaving group. For instance, nickel-catalyzed C-N borylation can transform the dimethylamino group, making it amenable to subsequent substitution reactions. nih.gov Additionally, the dimethylamino group can be activated by converting it into a quaternary ammonium (B1175870) salt. This makes it a much better leaving group, allowing for its removal via reductive deamination.

The following table summarizes various reagents and conditions used for the demethylation of N,N-dimethylanilines, which serve as representative examples for the potential transformation of the dimethylamino group in this compound.

| Reagent | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|

| Phenyl Chloroformate | Ionic Liquid ([bmim]Cl) | N-Methyl-N-phenylcarbamate (precursor to N-methylaniline) | organic-chemistry.org |

| Cyanogen Bromide (BrCN) | Classic von Braun reaction | N-Cyano-N-methylaniline | wikipedia.org |

| Ethyl Chloroformate | - | N-Ethyl-N-methylaniline (via carbamate) | wikipedia.org |

| Boron Tribromide (BBr₃) | Typically used for O-demethylation, but can affect N-methyl groups | Potential for N-demethylation | wikipedia.org |

Spectroscopic Characterization and Structural Elucidation in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic vibrations of the molecular bonds within 3-(Dimethylamino)benzamide, thereby confirming the presence of its key functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the compound, revealing the presence of its functional groups. For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure.

The presence of the amide group is typically confirmed by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, usually observed in the region of 1630-1680 cm⁻¹. Another significant feature is the N-H stretching of the amide, though in this tertiary amide, this band is absent. The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations from the dimethylamino group and the amide linkage are also expected in the fingerprint region (typically 1000-1350 cm⁻¹).

Interactive Data Table: Characteristic FT-IR Bands for this compound Functional Groups

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | > 3000 | Aromatic Ring |

| C=O Stretch (Amide I) | 1630 - 1680 | Amide |

| Aromatic C=C Stretch | 1450 - 1600 | Aromatic Ring |

| C-N Stretch | 1000 - 1350 | Amide, Dimethylamino |

Note: Actual peak positions can vary based on the sample's physical state and experimental conditions.

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. In the analysis of this compound, the FT-Raman spectrum would prominently feature the symmetric vibrations of the benzene (B151609) ring. The C=O stretching vibration of the amide is also Raman active. This technique provides additional data points for a comprehensive vibrational analysis, helping to confirm the assignments made from the FT-IR spectrum and offering a more complete picture of the molecule's vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed molecular structure of an organic compound. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, distinct signals are expected for the aromatic protons and the methyl protons of the dimethylamino group. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically δ 6.5-8.0 ppm) due to their varied electronic environments and spin-spin coupling. The six protons of the two methyl groups attached to the nitrogen atom are expected to be chemically equivalent and would likely appear as a sharp singlet in the upfield region (around δ 2.9-3.1 ppm).

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 8.0 | Multiplet |

| N-Methyl Protons | 2.9 - 3.1 | Singlet |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the amide group is characteristically found far downfield (δ 168-172 ppm). The aromatic carbons exhibit signals in the δ 110-150 ppm range, with their specific shifts influenced by the positions of the dimethylamino and benzamide (B126) substituents. The carbon atoms of the N-methyl groups will appear at a much higher field (upfield), typically in the range of δ 35-45 ppm.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon | 168 - 172 |

| Aromatic Carbons | 110 - 150 |

| N-Methyl Carbons | 35 - 45 |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent used.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to establish the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the N-methyl proton signal to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. HMBC is crucial for piecing together the entire molecular puzzle. For instance, it would show correlations from the N-methyl protons to the aromatic carbon at the 3-position, confirming the substitution pattern. It would also show correlations from aromatic protons to the amide carbonyl carbon, linking the aromatic ring to the amide group.

Through the systematic application of these spectroscopic methods, researchers can confidently determine and verify the complete chemical structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₉H₁₂N₂O), this method confirms the molecular weight and provides structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 164.21 g/mol . In electron ionization (EI) mass spectrometry, the compound is expected to show a molecular ion peak (M⁺) at m/z = 164.

The fragmentation of this compound is dictated by its functional groups: the aromatic ring, the amide, and the tertiary amine. The presence of two nitrogen atoms means the molecular ion will have an even mass, consistent with the nitrogen rule. jove.comwhitman.edu Common fragmentation pathways for aromatic amides and amines include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom of the dimethylamino group is susceptible to cleavage. This process, common in amines, involves the loss of a methyl radical (•CH₃) to form a stable iminium cation. jove.comwhitman.edulibretexts.org

Amide Bond Cleavage: A characteristic fragmentation for amides is the cleavage of the N-CO bond. nih.gov This can lead to the formation of a benzoyl cation. For aromatic amides, the resonance-stabilized benzoyl cation is a common fragment, which can further lose a molecule of carbon monoxide (CO) to form a phenyl cation. researchgate.netyoutube.com

Cleavage of the Dimethylamino Group: The entire dimethylamino group can be cleaved, leading to other significant fragments.

These fragmentation pathways result in a unique mass spectrum that serves as a molecular fingerprint.

Table 1: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 164 | Molecular Ion | [C₉H₁₂N₂O]⁺ | Parent Molecule |

| 149 | [M - CH₃]⁺ | [C₈H₉N₂O]⁺ | α-cleavage, loss of a methyl radical |

| 121 | [M - N(CH₃)₂]⁺ | [C₇H₅NO]⁺ | Loss of the dimethylamino group |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | Cleavage of the amide C-N bond |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

| 44 | Dimethylaminomethylidene ion | [C₂H₆N]⁺ | Cleavage of the bond between the aromatic ring and the nitrogen |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from a ground state to a higher energy excited state. hnue.edu.vn The chromophores within this compound—the substituted benzene ring and the carbonyl group—give rise to characteristic absorption bands.

The electronic transitions expected for this molecule are primarily π → π* and n → π*.

π → π Transitions:* These are high-energy transitions that occur in molecules with π-bonds, such as aromatic rings and carbonyl groups. hnue.edu.vn The benzene ring itself has characteristic absorptions, which are shifted by the presence of substituents. The conjugation of the dimethylamino group and the amide group with the aromatic ring typically causes a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance). masterorganicchemistry.com

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to an anti-bonding π* orbital. learnbin.net These are typically lower in energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions.

The UV-Vis spectrum of this compound is anticipated to show strong absorption bands in the UV region, characteristic of substituted aromatic amides.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Benzene Ring / Conjugated System | ~200-280 nm | High |

| n → π | Carbonyl Group (C=O) | >280 nm | Low |

| n → π* | Amide and Amino Groups | ~200-250 nm | Low to Medium |

X-ray Diffraction for Solid-State Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. It also reveals how molecules are packed in the crystal lattice, including intermolecular interactions like hydrogen bonding. acs.org

For a compound like this compound, a single-crystal XRD analysis would provide:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The symmetry elements that describe the crystal's structure.

Atomic Coordinates: The precise position of each atom within the asymmetric unit.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., between the N-H of the amide and the C=O of a neighboring molecule) and other non-covalent interactions that stabilize the crystal structure.

While specific crystal structure data for this compound is not presented here, the table below provides a representative example of the crystallographic data that would be obtained from such an analysis for a substituted benzamide. mdpi.comresearchgate.netresearchgate.net

Table 3: Representative Crystallographic Data for a Substituted Benzamide

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The fundamental symmetry of the crystal lattice |

| Space Group | P2₁/c | The specific symmetry operations within the unit cell |

| a (Å) | 12.900 | Unit cell dimension along the a-axis |

| b (Å) | 10.501 | Unit cell dimension along the b-axis |

| c (Å) | 14.134 | Unit cell dimension along the c-axis |

| β (°) | 99.81 | Angle of the unit cell |

| Volume (ų) | 1886.7 | Volume of the unit cell |

| Z | 4 | Number of molecules in the unit cell |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. researchgate.net This data is used to calculate the empirical formula—the simplest whole-number ratio of atoms in the molecule. libretexts.org For a newly synthesized compound, the experimentally determined empirical formula is compared with the theoretical composition calculated from the proposed molecular formula to establish its purity and confirm its identity. rsc.org

The molecular formula for this compound is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol . The theoretical elemental composition can be calculated from this formula. In a typical procedure, the compound undergoes combustion analysis to determine the percentages of carbon, hydrogen, and nitrogen. The oxygen percentage is often determined by difference. The experimental results are expected to be in close agreement (typically within ±0.4%) with the calculated values for a pure sample. acs.org

Table 4: Elemental Analysis Data for this compound (C₉H₁₂N₂O)

| Element | Theoretical Mass % | Hypothetical Experimental Mass % |

|---|---|---|

| Carbon (C) | 65.83% | 65.75% |

| Hydrogen (H) | 7.37% | 7.41% |

| Nitrogen (N) | 17.06% | 17.01% |

| Oxygen (O) | 9.74% | 9.83% |

Computational Chemistry and Molecular Modeling Studies of 3 Dimethylamino Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the properties of molecules. Density Functional Theory (DFT) is a prominent method within this field.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. frontiersin.orgyoutube.com In the context of 3-(Dimethylamino)benzamide, MD simulations provide detailed insights into its behavior at an atomic level, including its conformational changes and interactions with biological systems. youtube.com These simulations solve Newton's equations of motion for a system of interacting atoms, offering a dynamic view of molecular behavior that complements static information from methods like molecular docking. youtube.com

The biological function of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Theoretical conformational analysis can be used to investigate the different spatial arrangements (conformers) of this compound. Such studies for related benzamide (B126) derivatives have revealed preferences for either folded or extended conformers, with energy differences of a few kilocalories per mole. nih.gov For this compound, the key flexible bonds would be the C-N bond of the amide and the C-C bond connecting the carbonyl group to the phenyl ring.

MD simulations can map the energy landscape of the molecule, identifying the most stable, low-energy conformations and the energy barriers between them. mdpi.com This is crucial for understanding how the molecule might adapt its shape upon binding to a biological target. When this compound forms a complex with a protein, MD simulations can assess the stability of this complex over time. A common metric used is the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's or complex's coordinates from a reference structure over the course of the simulation. researchgate.net A stable RMSD value over time suggests that the complex is in a stable equilibrium. researchgate.net

Table 1: Illustrative Conformational Analysis Data for a Benzamide Derivative

This table represents the type of data generated from a conformational analysis, showing the relative energies of different spatial arrangements.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |

| Extended | 180 | 0.0 | Most Stable |

| Gauche | +60 | +2.5 | Stable |

| Folded | 0 | +5.0 | Less Stable |

Note: Data is representative and based on general principles of conformational analysis for similar molecules. nih.govmdpi.com

While molecular docking provides a static snapshot of a ligand bound to a protein, MD simulations reveal the dynamic nature of this interaction. nih.govnih.gov After docking this compound into a target protein's binding site, an MD simulation can be run to observe the stability of the predicted binding pose. The simulation shows how the ligand and the amino acid residues of the protein adjust to each other, providing a more realistic model of the binding event. youtube.com

Key aspects analyzed during these simulations include:

Hydrogen Bond Analysis: Tracking the formation and breakage of hydrogen bonds between the ligand and protein over time to identify the most persistent and important interactions.

Water Molecule Dynamics: Observing the role of water molecules in mediating or disrupting the ligand-protein interaction.

Root Mean Square Fluctuation (RMSF): This analysis helps to identify which parts of the protein or ligand are more flexible or rigid during the interaction. researchgate.net High RMSF values for amino acid residues in the binding pocket can indicate conformational changes that accommodate the ligand.

These dynamic studies are critical for confirming that a predicted binding mode is stable and for understanding the mechanistic details of molecular recognition. researchgate.netyoutube.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to a macromolecular target, typically a protein. mdpi.com This method explores various possible orientations and conformations of the ligand within the protein's binding site and uses a scoring function to estimate the strength of the interaction, often expressed as a binding energy. nih.govmdpi.com

Docking studies on various benzamide derivatives have been performed to predict their binding modes with a range of biological targets, including enzymes like glucokinase and topoisomerase. researchgate.netresearchgate.net For this compound, a typical docking study would involve preparing the 3D structure of the ligand and the target protein. The docking software then samples a vast number of potential binding poses and ranks them based on their calculated binding affinity.

The results typically include:

Binding Energy: A score (e.g., in kcal/mol) that estimates the binding affinity. More negative values generally indicate stronger binding.

Binding Pose: The predicted 3D orientation and conformation of the ligand in the protein's active site.

Inhibition Constant (Ki): A predicted value derived from the binding energy that estimates the concentration of the ligand needed to inhibit the protein's function.

Table 2: Representative Molecular Docking Results for Benzamide Derivatives Against a Target Protein

This table illustrates typical output from a molecular docking study, showing predicted binding energies and interactions for a series of compounds.

| Compound | Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interactions |

| Benzamide Derivative 1 | Glucokinase (GK) | -8.5 | 580 nM | H-bond with Arg63 |

| Benzamide Derivative 2 | Topoisomerase IIα | -9.2 | 210 nM | H-bond with DG13, Hydrophobic |

| This compound | Hypothetical Target | -8.9 | 350 nM | H-bond, Hydrophobic |

Note: Data for derivatives are based on published studies. researchgate.netresearchgate.net Data for this compound is hypothetical for illustrative purposes.

A crucial outcome of molecular docking is the detailed visualization of interactions between the ligand and the protein's binding site at the atomic level. researchgate.net By analyzing the top-ranked docking pose, researchers can identify the specific amino acid residues that are key for binding.

These interactions can be categorized as:

Hydrogen Bonds: The amide group in benzamides is frequently observed to form hydrogen bonds with polar amino acid residues like Arginine (Arg), Asparagine (Asn), or Tyrosine (Tyr). researchgate.netresearchgate.net

Hydrophobic Interactions: The phenyl ring of the benzamide scaffold typically engages in hydrophobic interactions with nonpolar residues such as Valine (Val), Leucine (Leu), and Alanine (Ala). researchgate.net

Electrostatic Interactions: The dimethylamino group of this compound could participate in electrostatic or cation-pi interactions.

Identifying these key residues is fundamental for structure-based drug design, as it provides a roadmap for modifying the ligand to improve its potency and selectivity. researchgate.net

Advanced Computational Techniques for Molecular Understanding

Quantum Mechanics (QM) Methods: Techniques like Density Functional Theory (DFT) can be used to accurately calculate the electronic properties of this compound, such as its electron distribution, molecular orbitals, and steric effects. This level of detail is important for understanding the molecule's intrinsic reactivity. Computational studies on related molecules have used methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) to analyze weak intramolecular interactions that influence a molecule's preferred conformation. acs.orgresearchgate.net

3D-Quantitative Structure-Activity Relationship (3D-QSAR): When activity data is available for a series of related compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used. nih.govrsc.org These techniques build a statistical model that correlates the 3D steric and electrostatic properties of molecules with their biological activity, providing insights for designing more potent compounds. nih.gov

Enhanced Sampling MD: Methods like Free Energy Perturbation (FEP) or Umbrella Sampling can provide more accurate calculations of binding free energies than standard docking scores. universiteitleiden.nl These techniques are computationally intensive but offer a more rigorous prediction of ligand affinity.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical methods used to visualize and analyze the nature of chemical bonding in molecules. ELF provides a measure of the probability of finding an electron in the vicinity of a reference electron, which helps in identifying core electrons, covalent bonds, and lone pairs. Similarly, LOL analysis offers insights into regions of high electron localization, which is instrumental in characterizing bond types and electron distribution.

However, a thorough search of scientific databases and computational chemistry literature did not yield any studies that have performed ELF or LOL analysis specifically on this compound. Consequently, no data tables or detailed research findings on this topic can be presented.

Non-Covalent Interaction (NCI) Analysis for Intermolecular Forces

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, both within a molecule and between molecules. This analysis is particularly important for understanding the solid-state structure, crystal packing, and potential interactions of a compound with biological targets.

For this compound, an NCI analysis would be instrumental in elucidating the nature and strength of the intermolecular forces that govern its physical properties. It would reveal the specific hydrogen bonding patterns involving the amide group and any weaker interactions involving the aromatic ring and the dimethylamino group. This information is critical for rationalizing its melting point, solubility, and polymorphism.

As with the ELF and LOL analyses, there are no published studies that have conducted an NCI analysis on this compound. Therefore, a detailed discussion of its intermolecular forces based on this computational method, along with corresponding data, cannot be provided at this time.

Structure Activity Relationship Sar Investigations of 3 Dimethylamino Benzamide Derivatives

Positional Isomerism: Impact of Dimethylamino Group Substitution Position on Biological Activity and Selectivity

The position of the dimethylamino group on the benzamide (B126) ring significantly influences the biological activity and selectivity of these compounds. Studies on a series of benzamide derivatives as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors have demonstrated a clear trend related to the substitution pattern. tandfonline.com

Research indicates that the inhibitory potency and selectivity against AChE follow the order: para-substitution > meta-substitution > ortho-substitution. tandfonline.com Compounds with a para-substituted dimethylamine (B145610) side chain exhibit more potent inhibitory activity and higher selectivity for AChE compared to their meta- or ortho-substituted counterparts. tandfonline.comnih.gov This suggests that the spatial arrangement of the dimethylamino group is critical for optimal interaction with the active or peripheral sites of the target enzyme.

For instance, in a study of benzamide derivatives containing a dimethylamine side chain, the para-substituted compound showed the highest activity against AChE. nih.govresearchgate.net This highlights the sensitivity of the biological target to the location of this key functional group.

Table 1: Cholinesterase Inhibitory Activity of Benzamide Positional Isomers

| Compound | Dimethylamine Position | AChE IC50 (μM) | BChE IC50 (μM) | Selectivity (BChE/AChE) |

|---|---|---|---|---|

| 4a | para | Data Not Available in Snippets | Data Not Available in Snippets | Data Not Available in Snippets |

| 4b | meta | Data Not Available in Snippets | Data Not Available in Snippets | Data Not Available in Snippets |

| 4c | ortho | Data Not Available in Snippets | Data Not Available in Snippets | Data Not Available in Snippets |

Role of the Dimethylamino Moiety in Modulating Biological Activity and Lipophilicity

The dimethylamino moiety is a critical component that significantly modulates both the biological activity and the physicochemical properties of benzamide derivatives. As a basic functional group, it can become protonated at physiological pH, which can facilitate ionic interactions with biological targets, such as amino acid residues in an enzyme's active site.

Influence of Substituents on the Benzamide Core on Target Affinity and Efficacy

Modifications to the benzamide core, beyond the position of the dimethylamino group, have a profound impact on target affinity and efficacy. The introduction of various substituents can alter the molecule's size, shape, electronics, and hydrogen bonding capacity, leading to changes in biological activity.

For instance, a series of 3-substituted benzamide derivatives were evaluated as Bcr-Abl kinase inhibitors. nih.gov In this study, 3-halogenated and 3-trifluoromethylated benzamide derivatives were identified as highly potent inhibitors. nih.gov This suggests that electron-withdrawing groups at the 3-position of the benzamide ring are favorable for this particular target.

In other studies, various substituents on the benzamide ring have been explored for different applications:

Antiprotozoal Agents: N-Benzoyl-2-hydroxybenzamides with different substitution patterns have been synthesized and evaluated for activity against P. falciparum, trypanosomes, and Leishmania. nih.gov

Fungicides: Novel benzamides substituted with a pyrazole-linked 1,2,4-oxadiazole showed that aniline-containing substituents at the meta position were generally beneficial for improving fungicidal activity against Pyricularia oryzae. mdpi.com

Insecticides: Benzamides substituted with pyridine-linked 1,2,4-oxadiazoles have demonstrated good larvicidal activities against mosquito larvae. nih.gov

Comparative SAR Studies with Related Benzamide and Picolinamide (B142947) Derivatives

Comparative studies between benzamide and picolinamide (a pyridine-containing bioisostere) derivatives reveal important insights into the role of the core aromatic ring. In the context of cholinesterase inhibitors, it has been demonstrated that the bioactivity of picolinamide derivatives is generally stronger than that of the corresponding benzamide derivatives. tandfonline.comnih.gov

For example, a comparative study of a series of benzamide and picolinamide derivatives with a dimethylamine side chain showed that the picolinamide analogues were more potent AChE inhibitors. researchgate.netnih.gov Among the compounds synthesized, a para-substituted picolinamide derivative (compound 7a) displayed the most potent AChE inhibitory activity (IC50: 2.49 ± 0.19 μM) and the highest selectivity over BChE. nih.govresearchgate.net

Molecular docking studies suggest that the nitrogen atom in the pyridine (B92270) ring of picolinamides may engage in additional interactions with the target enzyme, contributing to the observed increase in potency. nih.gov

Table 2: Comparative Cholinesterase Inhibitory Activity of Benzamide vs. Picolinamide Derivatives

| Compound Series | Core Structure | General AChE Potency | Most Potent Analogue (IC50) |

|---|---|---|---|

| Benzamides (e.g., 4a-4c) | Benzene (B151609) | Less Potent | Data Not Available in Snippets |

| Picolinamides (e.g., 7a-7i) | Pyridine | More Potent | 7a (2.49 ± 0.19 μM) nih.govnih.gov |

Rational Design Principles for the Development of Novel Analogues with Enhanced Properties

The development of novel analogues of 3-(dimethylamino)benzamide with enhanced properties relies on rational design principles derived from SAR data and structural biology. Key strategies include:

Structure-Based Design: Utilizing crystal structures of the target protein can inform the design of new inhibitors. By identifying key interactions and non-conserved residues in the binding site, derivatives can be designed to maximize affinity and selectivity. nih.gov For example, understanding how a compound binds to the catalytic and peripheral sites of AChE can guide modifications to improve inhibitory activity. researchgate.net

Bioisosteric Replacement: Replacing key functional groups or scaffolds with bioisosteres can improve potency, selectivity, and pharmacokinetic properties. The successful use of a picolinamide core in place of a benzamide core to enhance AChE inhibition is a prime example of this strategy. tandfonline.com Designing novel benzamides substituted with other heterocycles like 1,2,4-oxadiazole has also led to compounds with potent fungicidal and insecticidal activities. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models. mdpi.com These models help identify the key structural features—steric, electrostatic, hydrophobic, and hydrogen bonding—that are crucial for biological activity, thereby guiding the design of more potent compounds. mdpi.com

Positional Optimization: As demonstrated by the SAR of the dimethylamino group, optimizing the substitution pattern on the aromatic ring is a fundamental design principle. The consistent observation that para-substitution is superior for AChE inhibition provides a clear vector for the design of new analogues in that class. tandfonline.com

By integrating these principles, researchers can move beyond trial-and-error approaches to more efficiently design and synthesize novel this compound derivatives with tailored and enhanced biological profiles.

Biological Activity Mechanisms and in Vitro Research of 3 Dimethylamino Benzamide

Enzyme Inhibition Studies

The in vitro biological activity of 3-(Dimethylamino)benzamide and its structural isomers has been a subject of investigation, particularly in the context of enzyme inhibition. Research has focused on its potential to interact with key enzymes implicated in neurodegenerative diseases.

The position of the dimethylamine (B145610) group on the benzamide (B126) scaffold has been shown to significantly influence the inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net A comparative study of benzamide derivatives evaluated the ortho-, meta-, and para-substituted isomers for their ability to inhibit these enzymes. nih.govresearchgate.net

In this analysis, this compound represents the meta-substituted isomer. The research findings indicated that the para-substituted isomer displayed the most potent inhibitory activity against AChE, followed by the meta- and then the ortho-substituted isomers. nih.govresearchgate.net This structure-activity relationship suggests that the placement of the dimethylamine side chain is a critical determinant of the molecule's interaction with the active site of the cholinesterase enzymes. nih.gov

The inhibitory concentrations (IC₅₀) for the benzamide derivatives are detailed in the table below.

| Compound | Isomer Position | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |

|---|---|---|---|

| 2-(Dimethylamino)benzamide | ortho | >250 | >250 |

| This compound | meta | 210.14 ± 4.19 | >250 |

| 4-(Dimethylamino)benzamide | para | 14.32 ± 1.05 | 150.28 ± 3.56 |

Beta-secretase (BACE1) is a key enzyme in the amyloidogenic pathway, which is associated with the pathology of Alzheimer's disease. nih.govnih.gov Despite the interest in BACE1 as a therapeutic target, a review of the available scientific literature does not show specific studies focused on the direct inhibitory activity of this compound against this enzyme. nih.govbioworld.commdpi.com

Understanding the mechanism of enzyme inhibition is crucial for characterizing the nature of the interaction between an inhibitor and an enzyme. Common mechanisms include competitive, non-competitive, uncompetitive, and mixed-type inhibition.

While kinetic studies specifically for this compound are not detailed, research into a structurally related series of picolinamide (B142947) derivatives provides insight into potential mechanisms for this class of compounds. nih.govresearchgate.net A potent acetylcholinesterase inhibitor from that series was found to exhibit a mixed-type inhibition pattern against AChE. nih.govresearchgate.net This type of inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of the enzymatic reaction. Molecular docking studies further suggested that such compounds can bind to both the catalytic and peripheral sites of the AChE enzyme. nih.gov

Lipoxygenases are enzymes involved in the metabolism of polyunsaturated fatty acids and play a role in inflammatory processes. nih.gov Currently, there is a lack of specific research in the scientific literature detailing any modulatory effects of this compound on the activity of lipoxygenase or its various isoforms.

Receptor Modulation and Ligand-Target Interactions

The ability of small molecules to modulate the activity of cellular receptors is a cornerstone of pharmacological research. This involves direct binding to the receptor, which can either activate (agonism) or block (antagonism) its biological function.

The Farnesoid X Receptor Alpha (FXRα) is a nuclear receptor that plays a significant role in regulating bile acid, lipid, and glucose metabolism. nih.govtandfonline.com As such, it is a target for therapeutic intervention in metabolic diseases. nih.goveurekalert.org A review of published research indicates a lack of studies specifically investigating the interaction of this compound with FXRα. Therefore, information regarding its potential antagonistic activity or its specific binding mechanism with this receptor is not available in the current scientific literature.

Studies on Receptor Binding Affinity and Specificity

No specific studies detailing the receptor binding affinity or specificity for this compound were identified. Research in this area typically involves screening the compound against a panel of known biological receptors to determine if it binds and to measure the strength and selectivity of that binding. This information is fundamental to understanding a compound's potential pharmacological effects. The absence of such data suggests that this compound has not been a primary focus of receptor-based drug discovery efforts or that the results of any such studies have not been publicly disclosed.

Cellular Processes and Signaling Pathway Investigations

Effects on Cellular Function and Regulatory Pathways

There is a lack of published research investigating the effects of this compound on cellular functions or its influence on specific regulatory and signaling pathways. Such studies would typically involve cell-based assays to observe changes in cell health, proliferation, or the activity of key proteins within a signaling cascade upon exposure to the compound.

Mechanistic Studies of Molecular Target Interactions

Without identified biological targets, mechanistic studies to elucidate the molecular interactions of this compound have not been reported. These investigations are crucial for understanding how a compound exerts its effects at a molecular level, for instance, by inhibiting an enzyme or modulating a receptor's activity.

In Vitro Biological Assay Methodologies

High-Throughput Screening (HTS) for Activity Profiling

Information regarding the inclusion of this compound in high-throughput screening (HTS) campaigns is not available. HTS is a common method in early-stage drug discovery to test large libraries of chemicals for activity against a specific biological target. It is possible the compound has been part of proprietary industrial screens, but such data is not typically made public.

Quantitative Measurement of Binding Affinity (e.g., IC50 values)

No specific IC50 values or other quantitative measurements of binding affinity for this compound have been published. IC50 values are a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. This lack of data further underscores the limited extent of its biological characterization in the public research domain.

Biophysical Techniques: Surface Plasmon Resonance (SPR) and Fluorescence Resonance Energy Transfer (FRET) for Real-Time Interactions

Direct studies employing Surface Plasmon Resonance (SPR) or Fluorescence Resonance Energy Transfer (FRET) to investigate the real-time interactions of this compound are not found in the reviewed scientific literature. However, these techniques are fundamental in drug discovery and biophysical chemistry for characterizing molecular interactions.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring the binding of molecules in real-time. The method involves immobilizing one molecule (the ligand) onto a sensor chip and flowing a solution containing its binding partner (the analyte) over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the determination of key kinetic parameters such as association rates (k_a), dissociation rates (k_d), and the equilibrium dissociation constant (K_D), providing a detailed understanding of binding affinity and kinetics.

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. Energy is transferred from an excited donor fluorophore to an acceptor fluorophore without the emission of a photon. This transfer is highly dependent on the distance between the two molecules, typically occurring over distances of 1-10 nanometers. FRET is widely used to study conformational changes in proteins, protein-protein interactions, and nucleic acid hybridization. By labeling interacting molecules with appropriate donor-acceptor pairs, researchers can monitor binding events and structural dynamics in real-time.

Although no specific SPR or FRET data for this compound is available, these techniques would be hypothetically applicable to study its interaction with potential biological targets if any were identified.

Applications in Advanced Chemical and Biological Research

Lead Compound Identification and Optimization in Drug Discovery Pipelines

In the realm of drug discovery, a "lead compound" is a chemical structure that displays pharmacological or biological activity and serves as a starting point for developing new drugs. chemicalbook.comnoaa.gov The 3-(dimethylamino)benzamide scaffold has been instrumental in the identification and optimization of such lead compounds, particularly in the development of enzyme inhibitors.

One notable area of research is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP is a family of enzymes crucial for DNA repair, and its inhibition is a key strategy in cancer therapy. nih.govresearchgate.net The benzamide (B126) moiety is a characteristic feature of many PARP inhibitors, as it can bind to the nicotinamide (B372718) binding pocket of the enzyme. researchgate.net Derivatives of 3-aminobenzamide (B1265367), a closely related compound, have been identified as potent PARP inhibitors. medchemexpress.comselleckchem.com For instance, novel benzamide derivatives have been designed and synthesized based on the optimization of existing lead compounds, showing significant PARP-1 inhibitory effects and potent anticancer activity. nih.gov These findings underscore the importance of the benzamide scaffold, and by extension, derivatives like this compound, as a foundational structure for generating and refining lead compounds in the development of new cancer therapies.

Furthermore, the this compound framework has been utilized in the optimization of inhibitors for other enzymes, such as sirtuin-2 (SIRT2). Starting from known lead compounds, researchers have synthesized a series of 3-(benzylsulfonamido)benzamides that have demonstrated enhanced potency and selectivity as SIRT2 inhibitors, which are being investigated for the treatment of neurodegenerative diseases like Huntington's disease. fishersci.com

The following table summarizes key information on the application of the benzamide scaffold in lead compound identification and optimization:

| Target Enzyme | Lead Compound Scaffold | Therapeutic Area | Key Findings |

| PARP-1 | Benzamide derivatives | Cancer | Potent inhibition of PARP-1 and significant anticancer activity. nih.gov |

| SIRT2 | 3-(Benzylsulfonamido)benzamides | Neurodegenerative Diseases | Enhanced potency and selectivity of SIRT2 inhibition. fishersci.com |

Development of Chemical Probes and Research Tools for Biological Systems

Chemical probes are essential tools that allow researchers to study the function of proteins and other biomolecules within living systems. nih.govunipg.it The versatility of the this compound structure has been harnessed to create such probes for various biological targets.

A significant application has been in the design of photoreactive benzamide probes for histone deacetylase 2 (HDAC2), an enzyme implicated in cancer and neurological disorders. selleckchem.com These probes, which can be based on a benzamide scaffold, allow for the mapping of the enzyme's binding site and the study of its interactions with other proteins. selleckchem.com

In another application, benzamide derivatives have been labeled with radioisotopes to create imaging agents for positron emission tomography (PET). For example, a 68Ga-labeled benzamide derivative was synthesized and shown to be a potential PET probe for malignant melanoma, as it selectively accumulates in melanoma cells. wikipedia.org This demonstrates the potential for modifying the this compound structure to develop new diagnostic tools.

The table below provides examples of benzamide-based chemical probes:

| Probe Type | Target | Application | Reference |

| Photoreactive Probe | Histone Deacetylase 2 (HDAC2) | Mapping enzyme binding sites | selleckchem.com |

| PET Imaging Agent | Malignant Melanoma | In vivo imaging and diagnosis | wikipedia.org |

Contribution to Green Chemistry Principles and Sustainable Synthesis Methodologies

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. microbiolj.org.uaresearchgate.net The synthesis of amides, a fundamental reaction in organic chemistry, has been a key area for the application of green chemistry principles. fishersci.com

Traditional methods for amide synthesis often involve the use of hazardous reagents and generate significant waste. solubilityofthings.com To address this, researchers have developed more sustainable approaches that could be applied to the synthesis of this compound. One such approach is the use of enzymatic catalysis. For example, Candida antarctica lipase (B570770) B has been used as a biocatalyst for the preparation of various amides in greener solvents, resulting in high yields and purity with minimal need for purification. medchemexpress.commdpi.com

Solvent-free reaction conditions are another hallmark of green chemistry. A patent for the preparation of N,N-dimethylbenzamide describes a method starting from isatoic anhydride (B1165640) and dimethylamine (B145610) in various organic solvents, with some reactions proceeding at room temperature. enviro.wiki While not solvent-free, the use of milder conditions and readily available starting materials contributes to a more sustainable process. Further research into solid-state or microwave-assisted synthesis could lead to even greener methods for producing this compound and its derivatives.

Environmental Fate and Degradation Pathway Research

Benzamide, the parent compound, is slightly soluble in water and is expected to be mobile in the environment. echemi.comnih.gov Ecotoxicity data for benzamide indicates a relatively low acute toxicity to fish. echemi.com N,N-dimethylbenzamide is also slightly soluble in water. nih.gov The environmental fate of amide-containing compounds, such as amide herbicides, is influenced by factors like soil type and microbial activity, with soil being a major reservoir. nih.gov